2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one
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Description
2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, also known as 2BP, is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolothiazoles. It is a colorless solid that is insoluble in water and has a molecular weight of 209.05 g/mol. It is a widely used compound in scientific research and has a variety of applications in the fields of organic chemistry and biochemistry.
Scientific Research Applications
Chemical Properties and Stability
The compound “2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one” is an electron-deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, which is crucial in various chemical reactions .
Synthesis of Novel Derivatives
This compound has been used in the synthesis of new heterocyclic thiazole, pyranothiazole, thiazolo[4,5-b]pyridine, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have shown promising results in antimicrobial and anticancer research .
Antimicrobial Applications
Thiazole derivatives, including those synthesized from “2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one”, have demonstrated a wide range of antimicrobial properties . They have been effective against various bacterial and fungal strains .
Anticancer Applications
Some derivatives of “2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one” have shown potential as anticancer agents . For instance, compounds (9b), (9e), and (9f) have demonstrated efficacy against MCF-7, a breast cancer cell line .
Drug Development for Obesity and Hyperlipidemia
Pyrano[2,3-d]thiazoles, which can be synthesized from “2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one”, have shown potential in drug development against obesity, hyperlipidemia, and atherosclerotic diseases .
Pain Therapy Drugs
Thiazoles, including those derived from “2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one”, have been involved in the development of pain therapy drugs .
properties
IUPAC Name |
2-bromo-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKPCUIQKOPGQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)SC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681067 |
Source
|
Record name | 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one | |
CAS RN |
1211531-11-1 |
Source
|
Record name | 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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